ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, an ethyl ester, and an amino group attached to a 3-ethylphenyl ring, making it a molecule of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Amination: The amino group is introduced by reacting the chloroquinoline intermediate with 3-ethylphenylamine under basic conditions.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if formed) or the quinoline ring, potentially yielding dihydroquinoline derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, forming various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimalarial, antibacterial, and anticancer agent due to the biological activity of quinoline derivatives.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biochemical assays.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmacology: Studied for its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as topoisomerases or kinases, which are crucial for DNA replication and cell division.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug, similar in structure but with different substituents.
Quinoline-2-carboxylate Derivatives: Other derivatives with varying substituents at the 4- and 6-positions, each exhibiting unique biological activities.
List of Similar Compounds
- Chloroquine
- Hydroxychloroquine
- Quinoline-2-carboxylic acid
- 6-Chloroquinoline
- 4-Aminoquinoline
Each of these compounds has distinct properties and applications, highlighting the versatility and importance of quinoline derivatives in scientific research and medicine.
Properties
IUPAC Name |
ethyl 6-chloro-4-(3-ethylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-3-13-6-5-7-15(10-13)22-18-12-19(20(24)25-4-2)23-17-9-8-14(21)11-16(17)18/h5-12H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPHDYDSXGUGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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